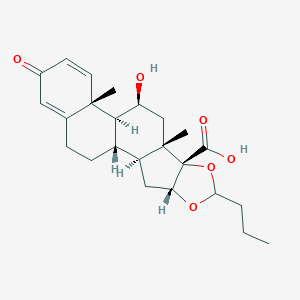

17-Carboxy Budesonide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPORMLBYXHFAV-SREVKRBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

17-Carboxy Budesonide chemical structure and properties

An In-Depth Technical Guide to 17-Carboxy Budesonide (B1683875)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 17-Carboxy Budesonide, a key metabolite and impurity of the potent glucocorticoid, Budesonide.

Introduction

Budesonide is a synthetic corticosteroid widely utilized for its potent topical anti-inflammatory effects in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into metabolites with significantly lower glucocorticoid activity.[3] this compound (also known as Budesonide 20-Carboxylic Acid) is a product of this metabolic and degradation process.[4][5] Understanding the characteristics of this compound is crucial for impurity profiling, stability studies, and a complete understanding of Budesonide's pharmacokinetics.

Chemical Structure and Properties

This compound is structurally derived from the parent Budesonide molecule through the oxidation of the C21-hydroxyl group to a carboxylic acid and cleavage of the C20-C21 bond. This transformation significantly alters its physicochemical and biological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylic acid | [4] |

| Synonyms | Budesonide 20-Carboxylic Acid, Budesonide 17-Carboxylic Acid Impurity, 17β-Des-(2-hydroxyacetyl)budesonide 17β-Carboxylic Acid | [4][6] |

| Molecular Formula | C₂₄H₃₂O₆ | [4][6] |

| Molecular Weight | 416.51 g/mol | [6] |

| CAS Number | 192057-49-1 | [4][6] |

| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO) | [7] |

| Storage | 2-8 °C | [7] |

Metabolism and Formation of this compound

Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8] The major metabolic pathways involve hydroxylation to form 6β-hydroxybudesonide and cleavage of the acetal (B89532) group to yield 16α-hydroxyprednisolone.[8][9] These major metabolites possess less than 1% of the glucocorticoid activity of the parent compound.[10]

The formation of this compound is a result of the oxidative degradation of the dihydroxyacetone side chain at C-17.[11] This process can occur metabolically, mediated by CYP3A enzymes which are known to metabolize the D-ring substituents of corticosteroids, and can also be a result of chemical degradation under certain storage conditions.[5][12]

Biological Activity and Signaling Pathways

Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[13] This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.

-

Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[14]

The structural modification at the C-17 side chain to form this compound significantly reduces its affinity for the glucocorticoid receptor.[15] Consequently, this compound is considered a pharmacologically inactive metabolite, contributing minimally, if at all, to the therapeutic or systemic side effects of Budesonide.[3][10]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the oxidative degradation of the Budesonide side chain.[11]

Materials:

-

Budesonide

-

Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃)

-

Compressed Air Source

-

Reaction Vessel

-

Stirring Apparatus

Procedure:

-

Dissolve Budesonide in methanol in a suitable reaction vessel.

-

Add potassium carbonate to the solution.

-

Bubble air through the stirred solution at room temperature.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, neutralize the reaction mixture.

-

Extract the product using an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to yield this compound.[11]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for the quantification of Budesonide and the analysis of its impurities, including this compound.[16][17]

Instrumentation & Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or monobasic potassium phosphate, pH 3.2) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 45:55 (v/v) ratio of buffer to acetonitrile.[16][17]

-

Flow Rate: 1.0 mL/min.[17]

-

Injection Volume: 20 µL.[17]

-

Column Temperature: Ambient or controlled (e.g., 40°C).[18]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Run: Equilibrate the column with the mobile phase. Inject the prepared standards and samples.

-

Analysis: Identify the this compound peak based on its retention time compared to the reference standard. Quantify the amount using the peak area and the calibration curve.

References

- 1. CN101717428B - Method for synthesizing budesonide - Google Patents [patents.google.com]

- 2. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. allmpus.com [allmpus.com]

- 8. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nanobioletters.com [nanobioletters.com]

- 18. asianpubs.org [asianpubs.org]

Synthesis of 17-Carboxy Budesonide from Budesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for 17-Carboxy Budesonide, a primary metabolite and degradation product of the potent corticosteroid, Budesonide. This document details the chemical transformation, focusing on established laboratory methods for the controlled oxidation of the Budesonide side chain. It includes a summary of reaction parameters, detailed experimental protocols derived from analogous corticosteroid chemistry, and visualizations to elucidate the synthesis pathway.

Introduction

Budesonide is a glucocorticoid characterized by a dihydroxyacetone side chain at the C-17 position of the steroid nucleus. The metabolic and degradation pathways of Budesonide primarily involve the oxidation of this side chain, leading to the formation of this compound. This transformation is a key area of interest in drug metabolism studies and for the synthesis of reference standards for impurity profiling. While this conversion occurs in vivo through enzymatic processes, primarily mediated by CYP3A enzymes, this guide focuses on the chemical synthesis methods suitable for a laboratory setting.

The primary method for the controlled chemical synthesis of 17-carboxylic acid derivatives from corticosteroids is the oxidative cleavage of the dihydroxyacetone side chain using periodic acid. An alternative, though potentially less controlled, method involves base-catalyzed autooxidation.

Chemical Transformation Pathway

The synthesis of this compound from Budesonide involves the oxidation of the C-17 side chain. The reaction cleaves the bond between C-17 and C-20, removing the 2-hydroxyacetyl group and oxidizing the C-17 position to a carboxylic acid.

Figure 1: General synthesis pathway from Budesonide to this compound.

Synthesis Methodologies

Two primary methodologies have been identified for the synthesis of 17-carboxylic acid derivatives of corticosteroids: periodic acid oxidation and base-catalyzed autooxidation.

Periodic Acid Oxidation

Periodic acid (HIO₄) is a well-established reagent for the cleavage of vicinal diols. In the context of corticosteroids with a dihydroxyacetone side chain, periodic acid selectively oxidizes and cleaves the C-17 side chain to yield the corresponding 17-carboxylic acid. This method is noted for its specificity and is a common strategy for preparing these types of steroid derivatives[1].

Experimental Protocol (Adapted from analogous corticosteroid synthesis):

-

Materials:

-

Budesonide

-

Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄)

-

Solvent: Dioxane, Tetrahydrofuran (THF), or a mixture with water

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., column chromatography)

-

-

Procedure:

-

Dissolve Budesonide in a suitable solvent (e.g., dioxane) in a reaction vessel.

-

Prepare a solution of periodic acid in water.

-

Slowly add the periodic acid solution to the Budesonide solution with constant stirring at room temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess periodic acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Quantitative Data Summary (Hypothetical based on typical yields for similar reactions):

| Parameter | Value |

| Starting Material | Budesonide |

| Reagent | Periodic Acid |

| Solvent | Dioxane/Water |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature |

| Typical Yield | 60-80% |

| Purity (post-purification) | >95% |

Base-Catalyzed Autooxidation

The dihydroxyacetone side chain of corticosteroids can also be cleaved under basic conditions in the presence of oxygen to yield the 17-carboxylic acid[2][3]. This method, often referred to as autooxidation, can be a viable synthetic route, although it may be less specific and could lead to a mixture of products.

Experimental Protocol (Conceptual, based on degradation studies):

This protocol is conceptual and would require optimization for a synthetic application.

-

Materials:

-

Budesonide

-

Base (e.g., Sodium Hydroxide, Potassium Carbonate)

-

Solvent: A protic solvent like methanol (B129727) or ethanol, potentially mixed with water

-

Oxygen source (e.g., air)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup

-

-

Procedure:

-

Dissolve Budesonide in the chosen solvent system in a reaction vessel.

-

Add the base to the solution.

-

Stir the reaction mixture vigorously in the presence of air or bubble air/oxygen through the solution.

-

Monitor the reaction for the formation of this compound.

-

Upon completion, neutralize the reaction mixture with an acid.

-

Extract the product into an organic solvent.

-

Purify the product as described in the periodic acid oxidation method.

-

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | Budesonide |

| Reagent | Base (e.g., NaOH) and Oxygen |

| Solvent | Methanol/Water |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature to mild heating |

| Typical Yield | Variable, potentially lower than periodic acid oxidation |

| Purity (post-purification) | Dependent on reaction specificity |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

The Role of CYP3A4 in Budesonide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide (B1683875) is a potent synthetic glucocorticosteroid utilized in the topical treatment of inflammatory conditions such as asthma, rhinitis, and inflammatory bowel disease.[1] Its efficacy is maximized by high local activity and minimized systemic side effects, a profile largely dictated by its extensive first-pass metabolism. The primary enzyme responsible for this rapid inactivation is Cytochrome P450 3A4 (CYP3A4), a member of the cytochrome P450 superfamily predominantly expressed in the liver and intestine.[1][2] This technical guide provides an in-depth exploration of the pivotal role of CYP3A4 in the metabolic conversion of budesonide, with a focus on the formation of its major metabolites.

Metabolic Pathway of Budesonide

The metabolism of budesonide is a critical inactivation process, significantly reducing its systemic bioavailability to 10-20% following oral administration.[1] This biotransformation is almost exclusively mediated by the CYP3A subfamily of enzymes, with CYP3A4 being the most prominent isoform.[1][3] The metabolic process yields two primary, pharmacologically less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[3][4]

Contrary to inquiries regarding a "17-carboxy budesonide," the primary metabolic transformation does not involve direct carboxylation at the C17 position. Instead, the formation of 16α-hydroxyprednisolone occurs through a unique metabolic acetal (B89532) splitting of the 16α,17α-butylidenedioxy group.[5] This process is initiated by hydroxylation, followed by a rearrangement to an intermediate ester, which is then hydrolyzed.[5] The formation of 6β-hydroxybudesonide occurs through a more conventional hydroxylation reaction.[4]

The metabolic conversion of budesonide is highly stereoselective. The (22R)-epimer of budesonide is metabolized to 16α-hydroxyprednisolone, while the (22S)-epimer primarily forms 23-hydroxybudesonide.

Below is a diagram illustrating the main metabolic pathways of budesonide mediated by CYP3A4.

Quantitative Analysis of Budesonide Metabolism

The interaction between budesonide and CYP3A4 can be quantified through kinetic parameters and inhibition constants. While specific Km and Vmax values for the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide by CYP3A4 are not consistently reported across the literature, the inhibitory potential of various compounds on budesonide metabolism has been well-characterized.

Table 1: Inhibition of Budesonide Metabolism by CYP3A4 Inhibitors

| Inhibitor | IC50 (µM) | Reference |

| Ketoconazole | ~ 0.1 | [3][4] |

| Troleandomycin | ~ 1 | [3][4] |

| Erythromycin | Not specified | [3][4] |

| Cyclosporin | Not specified | [3][4] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

In Vitro Metabolism of Budesonide using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to study the metabolism of budesonide.

Materials:

-

Budesonide

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation:

-

Prepare a stock solution of budesonide in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, thaw the pooled human liver microsomes on ice.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and budesonide solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

-

Termination and Sample Preparation:

-

Immediately terminate the reaction in the collected aliquots by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples to precipitate the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

CYP3A4 Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound (e.g., ketoconazole) on the CYP3A4-mediated metabolism of budesonide.

Materials:

-

Same as the in vitro metabolism assay.

-

Inhibitor compound (e.g., ketoconazole)

Procedure:

-

Preparation:

-

Prepare stock solutions of budesonide and the inhibitor compound.

-

-

Incubation:

-

The incubation mixture should contain human liver microsomes, phosphate buffer, budesonide (at a concentration near its Km, if known), and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a fixed period where the reaction is in the linear range.

-

-

Termination and Analysis:

-

Terminate the reaction and prepare the samples as described in the metabolism assay.

-

Analyze the samples by LC-MS/MS to quantify the formation of the metabolites.

-

-

Data Analysis:

-

Plot the rate of metabolite formation against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Conclusion

CYP3A4 plays a definitive role in the extensive first-pass metabolism of budesonide, converting it into less active metabolites, primarily 16α-hydroxyprednisolone and 6β-hydroxybudesonide. This metabolic inactivation is crucial for the drug's favorable safety profile, minimizing systemic corticosteroid effects. Understanding the kinetics and potential for inhibition of this metabolic pathway is of paramount importance in drug development and for predicting potential drug-drug interactions. The provided protocols offer a foundational framework for researchers to investigate these interactions in a laboratory setting. Further research to precisely determine the kinetic parameters (Km and Vmax) for the formation of budesonide's primary metabolites by CYP3A4 will provide a more complete quantitative understanding of its disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

17-Carboxy Budesonide: A Technical Guide to its Role in Budesonide Disposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875), a potent glucocorticoid, is widely utilized in the treatment of asthma and other inflammatory conditions. Its efficacy is intrinsically linked to its metabolic profile, which is characterized by rapid clearance and the formation of metabolites with significantly reduced activity. While 6β-hydroxybudesonide and 16α-hydroxyprednisolone are established as the primary metabolites, the role of 17-carboxy budesonide has been a subject of scientific inquiry. This technical guide provides an in-depth exploration of this compound, not as a conventional enzymatic metabolite, but as a product of oxidative degradation. This distinction is critical for its application as a potential biomarker in specific research and development contexts. This document outlines the metabolic pathways of budesonide, details the formation of this compound, presents quantitative data, and provides comprehensive experimental protocols for its analysis.

Introduction to Budesonide Metabolism

Budesonide is a non-halogenated corticosteroid with a high ratio of topical anti-inflammatory activity to systemic effects.[1] Following administration, budesonide undergoes extensive first-pass metabolism, primarily in the liver, which significantly limits its systemic bioavailability.[2] This rapid metabolic inactivation is a key feature of its safety profile.

The Primary Metabolic Pathway of Budesonide

The metabolism of budesonide is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This enzymatic process leads to the formation of two major, pharmacologically less active metabolites:

-

6β-hydroxybudesonide: Formed through hydroxylation at the 6β position.

-

16α-hydroxyprednisolone: Results from the cleavage of the acetal (B89532) group.[1][5]

These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, contributing to the favorable safety profile of budesonide.[6] The metabolic conversion is rapid, with a plasma half-life of budesonide reported to be around 2.8 hours.[1]

Signaling Pathway of Budesonide Metabolism

Caption: Primary metabolic pathway of budesonide mediated by CYP3A4.

This compound: A Degradation Product

Contrary to being a direct product of enzymatic metabolism, this compound is primarily characterized as a degradation product or impurity.[1][7] Its formation is associated with the oxidative degradation of the budesonide side chain.[8] This process is not directly catalyzed by metabolic enzymes like CYP3A4 but can occur under conditions of oxidative stress or during manufacturing and storage.

Studies on forced degradation of budesonide have identified this compound as a major degradation product, particularly under aerobic and thermal stress.[1][9] The formation pathway is proposed to involve oxidative cleavage of the C17-C20 bond.[8]

Logical Relationship of this compound Formation

Caption: Formation of this compound via oxidative degradation.

This compound as a Biomarker

Given that this compound is a product of degradation rather than direct metabolism, its utility as a biomarker is nuanced. It is not a reliable indicator of CYP3A4 activity or the primary metabolic clearance of budesonide. However, its detection in biological samples could potentially serve as a biomarker for:

-

In vivo oxidative stress: Elevated levels might indicate conditions of high oxidative stress where budesonide is being chemically degraded.

-

Product stability and formulation issues: The presence of this compound in plasma or urine could, in some instances, point to issues with the stability of the administered drug formulation.

Further research is required to validate this compound as a biomarker for these specific conditions.

Data Presentation

Table 1: Pharmacokinetic Parameters of Budesonide

| Parameter | Value | Reference |

| Plasma Half-life | 2.8 ± 1.1 h | [1] |

| Volume of Distribution | 301.3 ± 41.7 L | [1] |

| Plasma Clearance | 83.7 ± 27.5 L/h | [1] |

| Systemic Availability (Oral) | 10.7 ± 4.3% | [1] |

| Systemic Availability (Inhalation) | 72.8 ± 42.0% | [1] |

Table 2: Major Metabolites of Budesonide

| Metabolite | Formation Pathway | Pharmacological Activity | Reference |

| 6β-hydroxybudesonide | CYP3A4-mediated hydroxylation | <1% of budesonide | [3][6] |

| 16α-hydroxyprednisolone | CYP3A4-mediated cleavage of acetal group | <1% of budesonide | [4][6] |

Experimental Protocols

Protocol 1: Quantification of Budesonide and its Primary Metabolites in Human Plasma by LC-MS/MS

This protocol is a general guideline based on established methods for budesonide and can be adapted for the analysis of this compound, provided a certified reference standard is available.

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 200 µL of human plasma, add an internal standard (e.g., budesonide-d8).

-

Dilute the sample with an equal volume of water.

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Load the diluted plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and a low percentage of organic solvent (e.g., 5% methanol).

-

Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Budesonide: Q1/Q3 transitions to be optimized (e.g., m/z 431.3 → 323.2).

-

6β-hydroxybudesonide: Q1/Q3 transitions to be optimized.

-

16α-hydroxyprednisolone: Q1/Q3 transitions to be optimized.

-

This compound: Q1/Q3 transitions to be optimized based on the precursor ion [M+H]+ and characteristic product ions.

-

-

3. Data Analysis

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the quantification of budesonide and its derivatives.

Conclusion

This compound should be understood primarily as a degradation product of budesonide, arising from oxidative processes, rather than a direct metabolite of enzymatic pathways like CYP3A4. While this limits its utility as a direct biomarker of metabolic clearance, it opens avenues for its potential application as a marker for in vivo oxidative stress or formulation stability. The analytical methods outlined in this guide, particularly LC-MS/MS, provide a robust framework for the sensitive and specific quantification of budesonide and its related compounds, including this compound. Further validation studies are essential to establish a definitive role for this compound as a clinical or research biomarker. This technical guide serves as a foundational resource for scientists and researchers in the field of drug metabolism and development, enabling a more nuanced understanding of budesonide's disposition.

References

- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Budesonide for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

17-Carboxy Budesonide: An Examination of an Inactive Budesonide-Related Impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875), a potent glucocorticoid, is widely utilized in the management of inflammatory conditions such as asthma, inflammatory bowel disease, and allergic rhinitis. Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into significantly less active metabolites. This technical guide delves into the current scientific understanding of 17-Carboxy Budesonide, a compound identified as an impurity of budesonide. While the metabolic fate of budesonide is well-documented, leading to the formation of inactive metabolites like 16α-hydroxyprednisolone and 6β-hydroxybudesonide, there is a notable absence of data regarding any physiological function or biological activity of this compound. This document will synthesize the available information on budesonide's metabolism to provide context and will clearly delineate what is known about this compound, underscoring its current classification as a manufacturing impurity rather than a biologically active metabolite.

Introduction to Budesonide Metabolism

Budesonide exerts its therapeutic effects through its high affinity for the glucocorticoid receptor. However, its systemic bioavailability is low due to rapid and extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic inactivation is a key feature of budesonide's design, minimizing systemic corticosteroid side effects. The primary metabolic pathways involve hydroxylation, leading to the formation of two major metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[1][2][3] Both of these metabolites possess less than 1% of the glucocorticoid activity of the parent compound, budesonide.[3]

The Identity of this compound

This compound, also known by the systematic name (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylic acid or as Budesonide 20-carboxylic acid, is consistently identified in chemical and pharmaceutical literature as an impurity of budesonide.[4][5][6][7] An impurity, in this context, typically refers to a substance present in the drug substance or drug product that is not the active pharmaceutical ingredient or an excipient. Such impurities can arise during the manufacturing process or through degradation of the drug substance over time.

Crucially, a comprehensive review of the scientific literature reveals no evidence to classify this compound as a metabolite of budesonide in humans or other species. Its formation via biological pathways has not been described.

Function and Biological Activity: An Absence of Evidence

There is a significant lack of published data on the function, biological activity, or pharmacological effects of this compound. Searches of prominent scientific databases have yielded no studies investigating its interaction with glucocorticoid receptors, its anti-inflammatory potential, or any other physiological activity. Therefore, it is considered to be an inactive substance with no known function. Its relevance is primarily in the context of pharmaceutical quality control and analysis, where it serves as a reference standard to ensure the purity of budesonide preparations.

Quantitative Data Summary

Due to the absence of functional studies on this compound, no quantitative data regarding its biological activity (e.g., IC50, receptor binding affinity) is available. For context, the following table summarizes key pharmacokinetic parameters of budesonide and the known activity of its major metabolites.

| Compound | Parameter | Value | Reference |

| Budesonide | Bioavailability (oral) | 10-20% | [8] |

| Protein Binding | 85-90% | [8] | |

| Elimination Half-life | 2.0-3.6 hours | [8] | |

| Metabolism | Liver CYP3A4 | [8][9] | |

| 16α-hydroxyprednisolone | Glucocorticoid Activity | <1% of budesonide | [3] |

| 6β-hydroxybudesonide | Glucocorticoid Activity | <1% of budesonide | [3] |

| This compound | All functional parameters | No data available |

Experimental Protocols

As there are no published studies on the function of this compound, no experimental protocols for its biological characterization can be provided. The primary experimental context for this compound is in analytical chemistry.

Example Analytical Protocol: Identification of Budesonide and its Metabolites

A common methodology for the analysis of budesonide and its metabolites in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To detect and quantify budesonide and its major metabolites in human plasma or urine.

Methodology:

-

Sample Preparation: Biological samples (plasma or urine) are typically subjected to a protein precipitation step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate budesonide and its metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive or negative mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for budesonide and its metabolites are monitored for sensitive and selective quantification.[10][11]

Visualizations

Metabolic Pathway of Budesonide

Caption: Metabolic inactivation of budesonide by CYP3A4.

Relationship of this compound to Budesonide

Caption: this compound as a manufacturing impurity of Budesonide.

Conclusion

References

- 1. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. htsbiopharma.com [htsbiopharma.com]

- 8. [PDF] Pharmacokinetics of budesonide and its major ester metabolite after inhalation and intravenous administration of budesonide in the rat. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. sciex.com [sciex.com]

In-Depth Technical Guide: Physicochemical Properties of 17-Carboxy Budesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 17-Carboxy Budesonide (B1683875), a primary metabolite of the potent corticosteroid, budesonide. Understanding these properties is crucial for research, development, and analytical studies involving budesonide and its metabolic fate.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylic acid | [1] |

| Synonyms | Budesonide 20-Carboxylic Acid, 17α-Carboxy Budesonide | [1] |

| Chemical Formula | C₂₄H₃₂O₆ | [1][2][3][4] |

| Molecular Weight | 416.51 g/mol | [1][2][3][4] |

| CAS Number | 192057-49-1 | [2][3][4] |

| Melting Point | Not experimentally determined. Predicted to be higher than the parent compound, budesonide (~221-232 °C), due to the carboxylic acid group. | [5] |

| Boiling Point | Not experimentally determined. Predicted to be significantly higher than budesonide due to increased polarity and hydrogen bonding capability. | |

| pKa | Not experimentally determined. As a carboxylic acid, the pKa is predicted to be in the range of 4-5. | |

| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be lower than budesonide (logP ≈ 3.2) due to the increased hydrophilicity imparted by the carboxylic acid group. | |

| Water Solubility | Not experimentally determined. Expected to have significantly higher aqueous solubility than budesonide, particularly at pH values above its pKa, due to the formation of the carboxylate salt. | |

| Stability | Expected to be stable under standard laboratory conditions. As a carboxylic acid, it will form salts with bases. |

Metabolic Fate and Biological Activity

17-Carboxy Budesonide is a major metabolite of budesonide, formed through oxidation of the C-21 hydroxyl group. This metabolic transformation is a critical step in the deactivation and elimination of budesonide from the body.

Studies on the metabolites of budesonide, including its carboxylic acid precursors, have consistently shown that their corticosteroid activity is negligible, being less than 1% of the parent compound.[6] Furthermore, these metabolites exhibit very weak affinity for the glucocorticoid receptor.[7] This significant reduction in biological activity underscores the role of metabolism in terminating the pharmacological effects of budesonide. Therefore, this compound is considered a pharmacologically inactive metabolite.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, the following sections outline generalized, standard methodologies that are applicable for the characterization of this and similar steroid carboxylic acids.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a carboxylic acid like this compound can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal (the half-equivalence point).

Generalized Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add small, precise increments of a standardized sodium hydroxide (B78521) solution to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa can be determined from the midpoint of the steepest part of the titration curve (the equivalence point).

Determination of logP (HPLC-Based Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be determined based on its retention time.

Generalized Protocol:

-

Standard Preparation: Prepare a series of standard compounds with a range of known logP values that bracket the expected logP of this compound.

-

HPLC System: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Calibration: Inject the standard compounds and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.

-

Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.

-

logP Calculation: Calculate the retention factor (k') for this compound and use the calibration curve to determine its logP value.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer solution) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.

Generalized Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous solvent (e.g., purified water or a buffer at a specific pH).

-

Equilibration: Seal the vial and agitate it in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding membrane filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizations

The following diagrams illustrate the metabolic pathway leading to this compound and a generalized workflow for determining its physicochemical properties.

Caption: Metabolic conversion of Budesonide to this compound.

References

- 1. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. htsbiopharma.com [htsbiopharma.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. This compound [sincopharmachem.com]

- 5. chemignition.com [chemignition.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

17-Carboxy Budesonide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-Carboxy Budesonide (B1683875), a significant degradation product of the corticosteroid Budesonide. This document outlines its chemical identity, formation, and analytical considerations, presented in a format tailored for research and development professionals.

Core Chemical Data

17-Carboxy Budesonide, identified by the CAS number 192057-49-1 , is a key compound in the study of Budesonide's stability and degradation pathways.[1][2] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 192057-49-1 | [1][2] |

| Molecular Formula | C₂₄H₃₂O₆ | [1][2] |

| Molecular Weight | 416.51 g/mol | [1] |

| Synonyms | Budesonide 17-Carboxylic Acid Impurity, (11β,16α,17α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid | [1] |

Formation and Metabolism

While Budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this compound is not a primary metabolite of this pathway.[3][4] The major metabolic routes of Budesonide involve hydroxylation to form 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which exhibit significantly less glucocorticoid activity than the parent compound.[3][5]

This compound is, instead, recognized as a degradation product.[6][7] Its formation has been observed under conditions of thermal forced degradation and is described as an aerobic oxidation process.[6][7] This process may be induced by factors such as the presence of Al₂O₃, which can be found on the inner surfaces of aluminum canisters used for pharmaceutical storage.[6][7]

The proposed formation pathway suggests an oxidative cleavage of the C17 side chain of Budesonide, leading to the carboxylic acid moiety.

Experimental Protocols: Analytical Considerations

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the separation and quantification of Budesonide and its impurities, including this compound.

A representative experimental workflow for the analysis of Budesonide and its related compounds is outlined below:

Key Methodological Details:

-

Sample Preparation: Stock solutions of Budesonide and its related compounds are typically prepared by dissolving accurately weighed amounts in a suitable solvent like acetonitrile (B52724). These are then diluted with a mixture of water and acetonitrile to create the test mixture.

-

Chromatography: A robust method for separating Budesonide and its related compounds can be developed using a Quality-by-Design (QbD) approach. This involves systematically exploring various chromatographic parameters such as the column stationary phase, mobile phase pH, temperature, and gradient time to achieve optimal separation.[8]

-

Detection: Both UV and Mass Spectrometry (MS) are employed for detection. LC-QTOFMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is particularly useful for the structural identification of impurities.[6][7]

Biological Activity

The primary metabolites of Budesonide, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, have negligible glucocorticoid activity, being less than 1% of the parent compound.[3] While direct studies on the pharmacological activity of this compound are limited, as a degradation product, it is generally considered to be pharmacologically inactive. Its significance lies in being an indicator of the stability and purity of Budesonide formulations.

References

- 1. htsbiopharma.com [htsbiopharma.com]

- 2. Budesonide Impurity 17 | Axios Research [axios-research.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 7. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applying A Software-Assisted Analytical QbD Approach For The Analysis Of Formoterol Budesonide And Related Compounds By UPLC-MS [bioprocessonline.com]

The Biological Inactivity of Budesonide's Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide (B1683875), a potent synthetic glucocorticoid, is widely utilized for its topical anti-inflammatory effects in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. A key feature of its favorable safety profile is its extensive and rapid first-pass metabolism into compounds with markedly reduced biological activity. This technical guide provides an in-depth review of the biological activity of the principal metabolites of budesonide, with a particular focus on the implications for drug development. Contrary to some inquiries regarding a specific "budesonide carboxylic acid metabolite," the overwhelming body of scientific evidence points to two major hydroxylated metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, as the primary products of its biotransformation. These metabolites possess negligible glucocorticoid activity, rendering them pharmacologically insignificant. This guide will detail the metabolic pathways, present quantitative data on receptor binding and biological activity, and provide an overview of the experimental protocols used to ascertain these properties.

Introduction to Budesonide

Budesonide is a non-halogenated corticosteroid characterized by high-affinity binding to the glucocorticoid receptor (GR) and potent local anti-inflammatory action.[1] Its chemical structure is (RS)-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde.[1] The therapeutic efficacy of budesonide is derived from its ability to modulate gene expression, leading to the suppression of pro-inflammatory cytokines and mediators, and the upregulation of anti-inflammatory proteins.[1] A significant advantage of budesonide, particularly in oral and inhaled formulations, is its low systemic bioavailability, which is a direct consequence of its extensive first-pass metabolism in the liver.[1][2]

Metabolism of Budesonide

The primary site of budesonide metabolism is the liver, where it undergoes biotransformation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3][4] This metabolic process is remarkably efficient, inactivating approximately 85-90% of an orally administered dose before it reaches systemic circulation.[1][5]

The two principal metabolites formed are:

The formation of these hydroxylated metabolites is considered the main inactivation pathway for budesonide.[3]

Addressing the "Budesonide Carboxylic Acid Metabolite"

A thorough review of the scientific literature does not support the existence of a major, biologically active "budesonide carboxylic acid metabolite" formed through enzymatic processes in vivo. While some corticosteroids are designed as "soft drugs" to be metabolized into inactive carboxylic acid derivatives, this is not the primary metabolic fate of budesonide.[6] Degradation studies of budesonide have identified a 17-carboxylate as a degradation product under certain conditions, but this is a result of chemical degradation rather than enzymatic metabolism.[6] Furthermore, a unique metabolic pathway for budesonide involves the splitting of the 16α,17α-acetal group, which yields 16α-hydroxyprednisolone and butyric acid.[7] While butyric acid is a carboxylic acid, the resulting steroid metabolite is the largely inactive 16α-hydroxyprednisolone.

Biological Activity of Major Metabolites

The defining characteristic of budesonide's major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, is their profoundly reduced glucocorticoid activity compared to the parent compound.

Glucocorticoid Receptor Binding Affinity

The biological activity of glucocorticoids is initiated by their binding to the glucocorticoid receptor. Studies have demonstrated that the affinity of budesonide's primary metabolites for the GR is significantly lower than that of budesonide itself.

| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Reference |

| Budesonide | 855 | [8] |

| 16α-hydroxyprednisolone | 3 | [9] |

| 6β-hydroxybudesonide | 6 | [9] |

Glucocorticoid and Anti-inflammatory Activity

Consistent with their low receptor affinity, the glucocorticoid activity of these metabolites is negligible. Multiple sources have quantified this activity to be less than 1% of the parent budesonide.[1][3] This substantial decrease in activity underscores that the metabolism of budesonide is a true detoxification and inactivation process.

Experimental Protocols

The determination of the biological activity of budesonide and its metabolites involves a series of in vitro and in vivo assays. Below are outlines of key experimental methodologies.

Glucocorticoid Receptor Binding Assay

This assay quantifies the affinity of a compound for the glucocorticoid receptor.

Objective: To determine the relative receptor affinity (RRA) of test compounds.

Methodology:

-

Preparation of Cytosol: Lung tissue from adrenalectomized rats is homogenized in a buffer solution and centrifuged to obtain a supernatant containing the cytosolic glucocorticoid receptors.

-

Competitive Binding: A constant concentration of radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (budesonide, 16α-hydroxyprednisolone, or 6β-hydroxybudesonide).

-

Separation of Bound and Unbound Ligand: After incubation, the unbound radioligand is removed by adsorption to dextran-coated charcoal, followed by centrifugation.

-

Quantification: The radioactivity of the supernatant, which represents the amount of radioligand bound to the receptor, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RRA is then calculated relative to a standard glucocorticoid like dexamethasone.

In Vivo Anti-inflammatory Assays

Various animal models are used to assess the anti-inflammatory potency of corticosteroids.

Objective: To evaluate the topical and systemic anti-inflammatory effects.

Example: Croton Oil-Induced Ear Edema in Mice

-

Induction of Inflammation: A solution of croton oil in an appropriate solvent is applied to the inner surface of one ear of a mouse to induce an inflammatory response.

-

Drug Administration: The test compounds (budesonide and its metabolites) are applied topically to the inflamed ear at various doses. For systemic activity assessment, the compounds are administered orally or via injection.

-

Assessment of Edema: After a specified period, the mice are euthanized, and a standardized circular section is punched out from both the treated and untreated ears. The difference in weight between the two ear punches is a measure of the inflammatory edema.

-

Data Analysis: The dose-response relationship is established, and the dose that causes a 50% inhibition of edema (ED50) is calculated. The potency of the test compounds is compared to that of a reference steroid.

Visualizations

Signaling and Metabolic Pathways

Experimental Workflow

Conclusion for Drug Development

The biological activity profile of budesonide's metabolites has significant implications for drug development. The rapid and extensive conversion of budesonide to pharmacologically inactive metabolites is a cornerstone of its high therapeutic index. This metabolic characteristic minimizes the risk of systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, which are common with other systemically available corticosteroids.

For drug development professionals, the metabolic fate of budesonide serves as a successful example of designing a locally acting drug with limited systemic exposure. Future development of corticosteroids could aim to replicate this metabolic profile, ensuring that any systemically absorbed drug is efficiently inactivated. The lack of significant biological activity in its primary metabolites confirms that the therapeutic effects of budesonide are attributable to the parent compound at the site of action. Therefore, formulation strategies should continue to focus on maximizing local delivery and minimizing systemic absorption of the parent drug.

References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 2. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic acetal splitting of budesonide. A novel inactivation pathway for topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Analysis of Budesonide and its Major Metabolite, 16α-Hydroxyprednisolone, in Human Plasma using LC-MS/MS

Introduction

Budesonide (B1683875) is a potent glucocorticoid utilized in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Due to its extensive first-pass metabolism, the systemic bioavailability of budesonide is low, necessitating highly sensitive analytical methods for its quantification in plasma to support pharmacokinetic and pharmacodynamic studies. The primary routes of metabolism for budesonide involve hydroxylation, leading to the formation of two major metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which have significantly less glucocorticoid activity than the parent compound.

While the user requested information on "17-Carboxy Budesonide," a comprehensive literature review indicates that this compound, also known as Budesonide 17-Carboxylic Acid (CAS No. 192057-49-1), is primarily available as a reference standard for impurity testing and is not reported as a major metabolite of budesonide in human plasma. The predominant metabolic pathways for budesonide are hydroxylation and acetal (B89532) splitting.

Therefore, this application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of budesonide and its significant metabolite, 16α-hydroxyprednisolone, in human plasma. This method is suitable for high-throughput analysis in clinical and preclinical research settings.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of budesonide in plasma.

Materials and Methods

1. Reagents and Materials

-

Budesonide and 16α-hydroxyprednisolone reference standards

-

Budesonide-d8 (B1281438) (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265)

-

Ultrapure water

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X RP)

2. Instrumentation

-

Liquid Chromatography system (e.g., Agilent 1100 series, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., SCIEX Triple Quad 5500+, AB Sciex Qtrap® 4000) equipped with an electrospray ionization (ESI) source.[1][2]

3. Preparation of Standard Solutions

-

Stock solutions of budesonide, 16α-hydroxyprednisolone, and budesonide-d8 are prepared in methanol at a concentration of 1 mg/mL.

-

Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

-

To 200 µL of plasma sample, add the internal standard (budesonide-d8).[2]

-

Dilute the sample with an equal volume of water.[2]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of 100% methanol.[2]

-

Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase or a suitable solvent mixture (e.g., 40% acetonitrile in water) for LC-MS/MS analysis.[2]

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of analytes from matrix components (example below) |

| 0.0 min: 30% B | |

| 2.5 min: 95% B | |

| 3.5 min: 95% B | |

| 3.6 min: 30% B | |

| 5.0 min: 30% B |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500 - 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 - 40 psi |

| Collision Gas | 8 - 10 psi |

| Dwell Time | 100 - 200 ms |

| MRM Transitions | |

| Budesonide | Q1: 431.2 m/z -> Q3: 323.1 m/z |

| 16α-hydroxyprednisolone | Q1: 377.2 m/z -> Q3: 339.2 m/z |

| Budesonide-d8 (IS) | Q1: 439.3 m/z -> Q3: 331.2 m/z |

Data Presentation: Quantitative Method Performance

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of budesonide in human plasma.

| Parameter | Budesonide | Reference(s) |

| Linearity Range | 2 - 1200 pg/mL | [2][3] |

| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL | [2][3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [2] |

| Precision (% CV) | < 15% (< 20% at LLOQ) | [2] |

| Extraction Recovery | 84.7 - 89.4% | [3] |

| Matrix Effect | < 4.1% | [3] |

| Regression Model | Weighted linear regression (1/x²) | [2] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of budesonide and its major metabolite, 16α-hydroxyprednisolone, in human plasma. The solid-phase extraction protocol ensures high recovery and minimal matrix effects, contributing to the overall robustness of the assay. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing valuable data for drug development professionals and researchers in the field. While "this compound" is a recognized chemical entity, it is not a reported major metabolite in plasma, and therefore, methods for its analysis in this matrix are not established in the scientific literature.

References

Application Note: Quantification of Budesonide and its Metabolites in Human Urine by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of budesonide (B1683875) and its major metabolites, primarily 6β-hydroxybudesonide and 16α-hydroxyprednisolone, in human urine samples. Budesonide, a potent glucocorticosteroid used in the treatment of asthma and inflammatory bowel disease, is extensively metabolized in the liver prior to renal excretion.[1][2] Monitoring the urinary concentrations of its metabolites is crucial for pharmacokinetic studies, clinical drug monitoring, and in the context of anti-doping analyses.[3][4] The method described herein utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI).[5][6]

Introduction

Budesonide is a synthetic corticosteroid characterized by high topical anti-inflammatory activity and low systemic bioavailability due to extensive first-pass metabolism.[2] The primary metabolic pathways involve the cytochrome P450 3A (CYP3A) enzyme system in the liver, which converts budesonide into two major, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[7][8][9] These metabolites, along with the parent drug, are subsequently excreted in the urine.[1]

The quantification of budesonide and its metabolites in urine presents analytical challenges due to the complex matrix and the low concentrations of the analytes. LC-MS/MS has emerged as the preferred technique for this application, offering high sensitivity, selectivity, and accuracy.[10] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the reliable measurement of these compounds in urine.

Budesonide Metabolism

Budesonide undergoes extensive metabolism primarily by the CYP3A4 enzyme.[2][8] The two principal metabolic reactions are 6β-hydroxylation and the cleavage of the C16/C17 acetal (B89532) group, yielding 6β-hydroxybudesonide and 16α-hydroxyprednisolone, respectively.[7][9] These metabolites possess significantly lower glucocorticoid activity compared to the parent compound.[8]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on common practices for the extraction of corticosteroids from urine.

-

Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

To 1 mL of supernatant, add 20 µL of an internal standard solution (e.g., budesonide-d8).

-

Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Use a suitable SPE cartridge (e.g., C18, 200 mg, 3 mL).

-

Condition the cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.

-

Follow with a wash of 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less retained impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analytes with 2 mL of a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Collect the eluate in a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile) and vortex thoroughly.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: Dependent on the instrument, typically in the range of 120-150°C.

-

Desolvation Temperature: Dependent on the instrument, typically in the range of 350-500°C.

-

Capillary Voltage: Typically around 3.0-3.5 kV.

The specific MRM transitions for budesonide and its metabolites should be optimized by infusing individual standard solutions.

Quantitative Data

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of budesonide and its metabolites in urine, as reported in various studies.

Table 1: Limits of Quantification (LOQ) and Linearity Ranges

| Analyte | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |

| Budesonide | 0.5 | 0.5 - 10 | [6] |

| 16α-hydroxyprednisolone | 5 | 5 - 100 | [6] |

| Budesonide | 0.1 | 0.1 - 10 | [11] |

| 6β-hydroxybudesonide | 0.1 | 0.1 - 10 | [11] |

| 16α-hydroxyprednisolone | 0.1 | 0.1 - 10 | [11] |

Table 2: Reported Urinary Concentrations of Budesonide Metabolites

| Administration Route | Dose | Metabolite | Maximum Concentration (ng/mL) | Time to Max Concentration (hours) | Reference |

| Inhalation | 2000 µg | 16α-hydroxyprednisolone | 670 - 740 | 2 | [3] |

| Oral | 9 mg | 16α-hydroxyprednisolone | 1500 - 3000 | 5.5 | [3] |

Discussion

The presented methodology provides a robust and sensitive approach for the quantification of budesonide and its primary metabolites in urine. The use of an internal standard is critical to correct for variations in sample preparation and instrument response. Solid-phase extraction is an effective technique for removing matrix interferences and concentrating the analytes, thereby improving the sensitivity of the assay.

The choice of LC and MS parameters should be carefully optimized for the specific instrumentation being used. The MRM transitions should be selected to ensure high specificity and to avoid any potential cross-talk between the analytes.

After inhalation of a 200 µg dose, budesonide itself may not be detectable in urine, while its metabolite, 16α-hydroxyprednisolone, can be detected for up to 12 hours post-administration.[6] Following higher doses via inhalation or oral administration, both parent drug and multiple metabolites can be detected for more extended periods.[3] Notably, after oral and inhaled administration, the urinary concentrations of 16α-hydroxyprednisolone and 16α-hydroxyprednisone are found to be 5 to 10 times higher than other metabolites within the first 24 hours.[3] A comprehensive study identified a total of 16 metabolites of budesonide in urine after oral administration, with most being excreted within the first 24 hours.[4][12]

Conclusion

The LC-MS/MS method detailed in this application note is suitable for the reliable quantification of budesonide and its metabolites in urine samples for research and drug development purposes. The protocol offers the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. Proper validation of the method in accordance with relevant guidelines is recommended before implementation for routine analysis.

References

- 1. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection of budesonide in human urine after inhalation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of Budesonide in Human Urine by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

- 11. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of budesonide metabolites in human urine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Solid-Phase Extraction of 17-Carboxy Budesonide